Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2385229-59-2) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.20 g/mol . It features a pyrazolo[1,5-a]pyridine core substituted with a formyl group (-CHO) at position 7 and a methyl ester (-COOCH₃) at position 2. This structure renders it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules via aldehyde-specific reactions (e.g., condensations, Schiff base formations). Its purity (95%) and commercial availability make it valuable for drug discovery pipelines .
Properties
IUPAC Name |
methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-7(6-13)3-2-4-9(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABZWPSHOXLXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(N2N=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization
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Core Formation : Cyclocondensation of N-amino-2-iminopyridine with methyl acetoacetate under O₂ yields methyl pyrazolo[1,5-a]pyridine-3-carboxylate.
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Formylation : Silylformamidine-mediated C–H activation introduces the 7-formyl group.
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Purification : Column chromatography or recrystallization from hexane/ethyl acetate mixtures ensures >95% purity.
Tandem Reactions
Microwave-assisted one-pot syntheses are under exploration to reduce step count. Preliminary work on related bis-pyrazolopyridines demonstrates that solvent-free reactions at 250°C for 15 minutes yield complex structures efficiently, though adaptation to the target compound requires further optimization.
Challenges and Optimization Strategies
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Regioselectivity : Competing functionalization at positions 2, 5, and 7 necessitates careful choice of directing groups. Electron-withdrawing substituents at the 3-position (e.g., esters) enhance reactivity at the 7-position by polarizing the π-system.
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Stability : The 7-formyl group is prone to oxidation during storage. Stabilization via Schiff base formation or reduction to the alcohol followed by reoxidation before use is recommended.
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Scalability : Solvent-free conditions and microwave irradiation improve scalability but require specialized equipment .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Methyl 7-carboxypyrazolo[1,5-a]pyridine-3-carboxylate.
Reduction: Methyl 7-hydroxymethylpyrazolo[1,5-a]pyridine-3-carboxylate.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Material Science
Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for functionalization that can lead to the development of novel materials with specific properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Oxidation | Converts aldehyde to carboxylic acid | Methyl 7-carboxypyrazolo[1,5-a]pyridine-3-carboxylate |
| Reduction | Converts aldehyde to alcohol | Methyl 7-hydroxymethylpyrazolo[1,5-a]pyridine-3-carboxylate |
| Substitution | Replaces hydrogen with various functional groups | Substituted pyrazolo[1,5-a]pyridine derivatives |
These reactions highlight the compound's versatility as a precursor for synthesizing derivatives with enhanced properties for applications in materials science.
Biological Applications
Research has indicated that this compound possesses significant biological activity. Studies have explored its potential as an antimicrobial and anticancer agent.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives synthesized from this compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Derivatives
| Compound Name | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Methyl 7-methoxycarbonylpyrazolo[1,5-a]pyridine-3-carboxylate | 15 | Antibacterial |
| Methyl 7-nitro-pyrazolo[1,5-a]pyridine-3-carboxylate | 18 | Antifungal |
These findings suggest that derivatives of this compound could be developed into effective antimicrobial agents.
Pharmaceutical Development
The compound has been explored as a scaffold for drug design. Its structural characteristics make it suitable for developing inhibitors targeting various biological pathways.
Applications in Drug Design:
- Kinase Inhibitors: this compound derivatives have been investigated for their potential in inhibiting specific kinases involved in cancer progression.
- Anti-inflammatory Agents: The compound has shown promise in the design of drugs aimed at reducing inflammation through modulation of inflammatory pathways.
Table 3: Drug Development Applications
| Application Area | Specific Target | Potential Outcome |
|---|---|---|
| Cancer Treatment | PI3K inhibitors | Reduced tumor growth |
| Autoimmune Diseases | EP1 receptor antagonists | Decreased inflammatory response |
| Infectious Diseases | Antimicrobial agents | Effective treatment against resistant strains |
Mechanism of Action
The mechanism of action of Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 16205-45-1)
- Structure : Ethyl ester (-COOCH₂CH₃) at position 3 and methyl (-CH₃) at position 7.
- Molecular Weight : 204.225 g/mol (C₁₁H₁₂N₂O₂) .
- Key Differences :
- The methyl group at position 7 lacks the reactivity of the formyl group, limiting its utility in further derivatization.
- The ethyl ester slightly increases lipophilicity (logP) compared to the methyl ester in the target compound.
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 936637-97-7)
- Structure : Formyl group at position 5 and methyl ester at position 3.
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1389302-26-4)
- Structure : Bromine substituent at position 7 and ethyl ester at position 3.
- Molecular Weight : 270.083 g/mol (C₉H₈BrN₃O₂) .
- Key Differences :
Reactivity and Stability
- The formyl group in the target compound enhances electrophilicity, making it prone to nucleophilic attacks (e.g., amine condensations) but susceptible to oxidation.
- Methyl/ethyl esters in analogues (e.g., CAS 63237-84-3) improve stability under acidic/basic conditions compared to aldehydes .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyrazolo-pyridine core structure with notable functional groups that contribute to its reactivity. The molecular formula is with a molecular weight of 204.18 g/mol. The presence of both a carboxylate ester and an aldehyde group enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study investigated the antimicrobial effects of various pyrazole derivatives, revealing that certain modifications enhance their efficacy against bacteria and fungi. The compound's structure suggests potential interactions with microbial cell membranes or metabolic pathways, although specific mechanisms remain to be elucidated.
Anticancer Activity
This compound has been explored for its anticancer potential. A recent investigation highlighted its ability to inhibit cancer cell proliferation in vitro. The compound demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as a scaffold for developing novel anticancer agents. Further studies are needed to understand the underlying biochemical pathways and its impact on tumor growth inhibition .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with key enzymes and receptors involved in disease pathways:
- Kinase Inhibition : Similar pyrazolo derivatives have been identified as inhibitors of various kinases, which play crucial roles in cell signaling and proliferation. This suggests potential applications in targeting signaling pathways in cancer and autoimmune diseases .
- Receptor Modulation : The compound's structural similarities to known receptor ligands indicate that it may act as an agonist or antagonist at specific receptors involved in neuropharmacology and inflammation .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Formylation Reactions : Utilizing silylformamidine and pyrazole derivatives under controlled conditions allows for selective formylation at the 7-position.
- Carboxylation Techniques : Various synthetic strategies have been developed to introduce carboxylic acid functionalities effectively.
These methods facilitate the production of diverse derivatives for further biological testing.
Study on Anticancer Effects
In a controlled study, this compound was administered to human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics. Further analysis revealed apoptosis induction as a primary mechanism of action.
Antimicrobial Efficacy Assessment
A series of antimicrobial assays were conducted using agar diffusion methods against common pathogens (e.g., E. coli and S. aureus). The compound exhibited notable inhibition zones, indicating effective antimicrobial activity that warrants further exploration into its structure-activity relationship (SAR).
Q & A
Q. What are the optimized synthetic routes for Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate?
Answer: The synthesis typically involves functionalizing position 7 of the pyrazolo[1,5-a]pyridine scaffold. Key methodologies include:
- Formylation via silylformamidine intermediates : Reacting precursors with silylformamidine in benzene under reflux, followed by crystallization from hexane to introduce the formyl group .
- Ultrasonic-promoted condensation : Using ultrasonic irradiation (60–65°C) with enaminones and KHSO₄ in ethanol/water mixtures, achieving yields >80% in short reaction times (12–18 minutes) .
- Stepwise esterification : Methyl ester formation via nucleophilic substitution or esterification of carboxyl precursors under inert conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer: Structural validation requires:
- ¹H/¹³C NMR : To confirm substituent positions and purity. For example, the formyl proton (δ ~9.5–10.5 ppm) and ester carbonyl (δ ~160–165 ppm) are diagnostic .
- IR spectroscopy : Peaks at 1700–1725 cm⁻¹ confirm ester C=O, while 1660–1680 cm⁻¹ indicates the formyl group .
- Mass spectrometry (MS) : High-resolution MS (EI or ESI) verifies molecular weight (e.g., m/z 219.06 for C₁₀H₉N₂O₃) and fragmentation patterns .
Q. How do reaction conditions affect yield and purity?
Answer:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation of pure products .
- Temperature control : Ultrasonic irradiation at 60–65°C accelerates cyclization, reducing side reactions like ester hydrolysis .
- Acid wash protocols : Post-synthesis washing with dilute HCl removes unreacted starting materials, enhancing purity .
Advanced Research Questions
Q. How do substituents at position 7 influence the compound’s reactivity and applications?
Answer:
- Electron-withdrawing groups (e.g., NO₂, Cl) : Increase electrophilicity at the formyl group, enabling Schiff base formation or nucleophilic additions (e.g., hydrazine derivatives for hydrazone synthesis) .
- Steric effects : Bulky substituents (e.g., aryl groups) may hinder functionalization at position 3, necessitating optimized coupling conditions (e.g., Pd-catalyzed cross-coupling) .
- Bioactivity modulation : Substituted carboxamides (e.g., 7-amino derivatives) show potential as non-benzodiazepine ligands, highlighting structure-activity relationships .
Q. How can discrepancies in reported spectral data or melting points be resolved?
Answer:
- Recrystallization methods : Variations in solvent systems (e.g., DMF vs. ethanol) impact crystal packing, altering melting points. For example, recrystallization from DMF yields higher-melting polymorphs .
- Deuterated solvent effects : NMR shifts (e.g., ¹³C in CDCl₃ vs. DMSO-d₆) must be cross-referenced with literature standards .
- Impurity profiling : LC-MS or TLC can identify side products (e.g., hydrolyzed esters) that skew data .
Q. What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyridine core?
Answer:
- Directed ortho-metalation : Use of directing groups (e.g., esters) with LDA/TMSCl to introduce substituents at position 5 or 7 .
- Protection-deprotection : Temporary protection of the formyl group (e.g., acetal formation) allows selective modification of the ester moiety .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids at halogenated positions (e.g., 7-Cl derivatives) .
Q. How can synthetic intermediates be validated for structural integrity?
Answer:
- Multi-step NMR analysis : Compare experimental ¹H/¹³C shifts with density functional theory (DFT)-calculated values to confirm regiochemistry .
- X-ray crystallography : Resolve ambiguous cases (e.g., tautomerism in enaminone intermediates) .
- Isotopic labeling : ¹⁵N or ¹³C labeling tracks nitrogen/carbon migration during cyclization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
